2-Methoxy-5-nitro-4-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-nitro-4-phenylpyridine is a chemical compound with the molecular formula C12H10N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group (-OCH3) at the 2-position, a nitro group (-NO2) at the 5-position, and a phenyl group (-C6H5) at the 4-position of the pyridine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties .
Vorbereitungsmethoden
The synthesis of 2-Methoxy-5-nitro-4-phenylpyridine can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxy-4-phenylpyridine using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration. Another method involves the use of Grignard reagents to introduce the phenyl group at the 4-position of the pyridine ring, followed by nitration and methoxylation steps .
Analyse Chemischer Reaktionen
2-Methoxy-5-nitro-4-phenylpyridine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group at the 5-position makes the compound susceptible to electrophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2-methoxy-5-amino-4-phenylpyridine, while oxidation of the methoxy group can yield 2-hydroxy-5-nitro-4-phenylpyridine .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-nitro-4-phenylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-nitro-4-phenylpyridine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenyl groups may also contribute to the compound’s activity by influencing its binding to target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-nitro-4-phenylpyridine can be compared with other similar compounds, such as:
2-Methoxy-5-nitro-4-methylpyridine: This compound has a methyl group instead of a phenyl group at the 4-position, which may affect its chemical reactivity and biological activity.
2-Methoxy-5-nitro-4-chloropyridine:
2-Methoxy-5-nitro-4-aminopyridine: The amino group at the 4-position can introduce different chemical and biological properties compared to the phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications .
Eigenschaften
Molekularformel |
C12H10N2O3 |
---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
2-methoxy-5-nitro-4-phenylpyridine |
InChI |
InChI=1S/C12H10N2O3/c1-17-12-7-10(9-5-3-2-4-6-9)11(8-13-12)14(15)16/h2-8H,1H3 |
InChI-Schlüssel |
VUQHEKFQUUXCJS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C(=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.